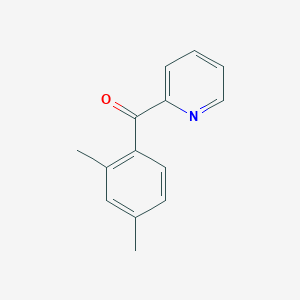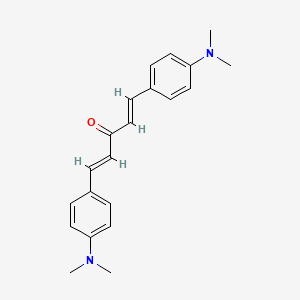
2-(2,4-Dimethylbenzoyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dimethylbenzoyl)pyridine is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ligand Behavior
2-(2,4-Dimethylbenzoyl)pyridine serves as a crucial component in the synthesis of complex compounds and exhibits unique ligand behavior. It contributes to the formation of metal complexes, showcasing its significance in coordination chemistry. Studies such as those by Boča, Jameson, and Linert (2011) have explored the variability in chemistry and properties of related pyridine compounds, indicating the potential for this compound in similar applications (Boča, Jameson, & Linert, 2011).
Optoelectronic and Sensor Applications
The incorporation of pyridine derivatives into materials for optoelectronic devices and sensors has been a growing area of interest. Research into the functionalization of quinazolines and pyrimidines, compounds closely related to pyridines, highlights the potential of this compound in developing new materials for electronic and luminescent applications. For instance, Lipunova et al. (2018) discuss the application of pyridine derivatives in creating novel optoelectronic materials, suggesting possible avenues for the use of this compound in similar contexts (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, pyridine derivatives, including this compound, have been explored for their biological activities. These compounds exhibit a range of biological and medicinal applications, from anticancer to antibacterial activities. For example, the review by Abu-Taweel et al. (2022) on the medicinal importance and chemosensing applications of pyridine derivatives emphasizes the broad spectrum of activities that such compounds can exhibit, laying the groundwork for further investigation into specific derivatives like this compound (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Catalysis and Chemical Reactions
Pyridine derivatives play a crucial role in catalysis, influencing various chemical reactions. Their ability to act as ligands and coordinate with metals enhances their utility in developing catalysts for organic synthesis. The review on hybrid catalysts by Parmar, Vala, and Patel (2023) for synthesizing pyrano[2,3-d]pyrimidine derivatives highlights the application potential of pyridine-based compounds in catalysis, suggesting that this compound could similarly contribute to advancements in this area (Parmar, Vala, & Patel, 2023).
Wirkmechanismus
Target of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Dimethylbenzoyl)pyridine . .
Biochemische Analyse
Biochemical Properties
2-(2,4-Dimethylbenzoyl)pyridine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidation-reduction reactions, such as those utilizing pyridine coenzymes like NAD and NADP. These interactions are essential for energy production and reductive synthesis. Additionally, this compound may influence protein ADP-ribosylation, poly-ADP-ribose synthesis, and DNA ligase reactions, thereby impacting DNA repair, replication, and cellular differentiation .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the balance between oxidized and reduced forms of pyridine coenzymes, thereby affecting catabolic and synthetic pathways. This modulation can lead to changes in cellular energy production, protein synthesis, and other vital cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with pyridine coenzymes, such as NAD and NADP, play a significant role in its biochemical effects. These interactions can lead to enzyme inhibition or activation, affecting various metabolic pathways and cellular processes. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biochemical properties. Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism, gene expression, and overall cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and energy production. At higher doses, it may cause toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those utilizing pyridine coenzymes like NAD and NADP. These pathways are essential for energy production, reductive synthesis, and other cellular processes. The compound interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels. Additionally, this compound may influence the production of cytotoxic compounds and the phagocytosis process .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function. Studies have shown that this compound can be transported across cell membranes and distributed to different tissues, where it interacts with various biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby affecting its overall biochemical effects .
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-7-12(11(2)9-10)14(16)13-5-3-4-8-15-13/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSQABUSNKSOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355699 |
Source


|
| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-45-5 |
Source


|
| Record name | 2-(2,4-DIMETHYLBENZOYL)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)

![5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1298764.png)
![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)







